Gastrin/CCK antagonist 1
Description
Overview of Cholecystokinin (B1591339) (CCK) and Gastrin Peptide Hormones
Gastrin and CCK are key players in the intricate network of gut-brain communication. cambridge.orgjst.go.jp Gastrin is primarily produced by G-cells in the stomach and duodenum, while CCK is synthesized by I-cells in the small intestine. nih.govwikipedia.org Both hormones share a common C-terminal amino acid sequence, which accounts for their overlapping biological activities at the CCK2 receptor. drugbank.comsigmaaldrich.com However, the CCK1 receptor binds CCK with a significantly higher affinity (500- to 1,000-fold greater) than gastrin, making it the specific receptor for CCK. frontiersin.orgnih.gov
The coordinated actions of gastrin and CCK are fundamental to maintaining a balanced state in the gastrointestinal (GI) tract, influencing everything from digestion to nutrient absorption. frontiersin.orgcambridge.org
Gastrin is the principal stimulant of gastric acid secretion from parietal cells in the stomach. wikipedia.org It acts both directly on parietal cells and indirectly by stimulating the release of histamine (B1213489) from enterochromaffin-like (ECL) cells, which in turn promotes acid release. wikipedia.orgnih.gov Gastrin also plays a trophic role, promoting the growth and maintenance of the gastric mucosa. nih.govmerckmillipore.com CCK, on the other hand, generally inhibits gastric acid secretion. drugbank.comsigmaaldrich.com Studies using the CCK antagonist loxiglumide (B1675256) have shown that blocking CCK's action leads to a significant increase in meal-stimulated gastrin release, suggesting a negative feedback loop where CCK normally tempers gastrin secretion. nih.gov
CCK is a potent stimulator of pancreatic exocrine secretion, triggering the release of digestive enzymes from acinar cells. physiology.orgcolostate.edu This process is crucial for the proper digestion of fats and proteins in the small intestine. colostate.edu Gastrin can also stimulate pancreatic enzyme secretion, although to a lesser extent than CCK. colostate.eduresearchgate.net Research in calves has demonstrated that both CCK-A (CCK1) and CCK-B/gastrin (CCK2) receptors are involved in mediating these secretory responses. nih.gov The use of specific antagonists has helped to delineate the roles of each receptor type in this process. researchgate.netnih.gov
One of the most well-known functions of CCK is to stimulate the contraction of the gallbladder, leading to the release of bile into the duodenum. guidetopharmacology.orgoup.com This action is primarily mediated by CCK1 receptors. oup.com Bile is essential for the emulsification and absorption of fats. oup.com Gastrin has also been shown to induce gallbladder contractions, though it is less potent than CCK. nih.govtandfonline.com Studies involving antagonists like loxiglumide have confirmed that CCK is the primary hormone responsible for meal-induced gallbladder emptying. tandfonline.com
CCK plays a significant role in regulating the movement of food through the digestive tract. It is known to delay gastric emptying, which helps to control the rate at which nutrients enter the small intestine. cambridge.orgnih.gov This effect is largely mediated through the CCK1 receptor. cambridge.org CCK also stimulates intestinal and colonic motility. cambridge.orgjnmjournal.org Gastrin aids in gastric motility and promotes stomach contractions. wikipedia.org The complex interplay between these hormones ensures the efficient processing and absorption of nutrients. wjgnet.com
| Hormone | Primary Site of Release | Key Gastrointestinal Functions | Receptor(s) |
| Gastrin | G-cells (stomach, duodenum) | Stimulates gastric acid secretion, promotes gastric mucosal growth, aids in gastric motility. wikipedia.orgnih.gov | CCK2 frontiersin.org |
| Cholecystokinin (CCK) | I-cells (small intestine) | Stimulates pancreatic enzyme secretion, gallbladder contraction, delays gastric emptying, stimulates intestinal motility. nih.govphysiology.orgoup.com | CCK1, CCK2 frontiersin.org |
Neurotransmitter and Neuromodulator Functions in the Central Nervous System
Beyond their roles in digestion, CCK and gastrin peptides, particularly CCK, are abundant in the central nervous system (CNS) and function as neurotransmitters and neuromodulators. cambridge.orgsigmaaldrich.com CCK is one of the most plentiful neuropeptides in the brain and is involved in a wide array of functions, including satiety, anxiety, and memory. sigmaaldrich.comresearchgate.net It often coexists with other neurotransmitters like dopamine (B1211576) and serotonin, modulating their activity. researchgate.net The CCK2 receptor is widely distributed in the brain and is believed to mediate many of the central effects of CCK, including the modulation of anxiety and pain perception. cambridge.org The CCK1 receptor is also present in the brain and is involved in mediating the sensation of fullness, or satiety. cambridge.org
| Receptor Type | Primary Ligand(s) | Key Functions in the CNS |
| CCK1 Receptor | Sulfated CCK frontiersin.org | Satiety signaling. cambridge.orgjst.go.jp |
| CCK2 Receptor | Gastrin, CCK frontiersin.org | Modulation of anxiety, pain perception. cambridge.org |
Involvement in Satiety and Feeding Behavior
Cholecystokinin is a key regulator of satiety, the feeling of fullness and satisfaction that brings a meal to an end. nih.govnih.gov It is released from enteroendocrine I-cells in the small intestine in response to the presence of nutrients, particularly fats and proteins. researchgate.net This release triggers a cascade of physiological events that collectively signal to the brain to terminate food intake. researchgate.net
The primary mechanism of CCK-induced satiety involves its action on CCK1 receptors (formerly known as CCK-A receptors) located on vagal afferent neurons that innervate the gastrointestinal tract. researchgate.netresearchgate.net This interaction sends signals to the hindbrain, specifically the nucleus of the solitary tract, which then integrates this information with other satiety signals to modulate feeding behavior. guidetopharmacology.org Studies have demonstrated that peripheral administration of CCK reduces meal size and duration in both animals and humans. nih.govresearchgate.net Furthermore, the use of CCK1 receptor antagonists has been shown to block the satiating effects of CCK, confirming the receptor's critical role in this process. physiology.org
Research has also highlighted the interplay between CCK and other hormones involved in energy homeostasis, such as leptin and serotonin, suggesting a synergistic relationship in the control of food intake. researchgate.netphysiology.org
Regulation of Anxiogenesis and Panic Responses
The cholecystokinin system, particularly through the activation of the CCK2 receptor (formerly CCK-B), is strongly implicated in the generation of anxiety and panic responses. nih.govopenaccesspub.org High concentrations of CCK and its receptors are found in brain regions critical for processing fear and anxiety, such as the amygdala and hippocampus. openaccesspub.org
Administration of CCK agonists, such as CCK-4 (a tetrapeptide fragment of CCK) and pentagastrin, has been shown to reliably induce panic attacks in both healthy individuals and patients with panic disorder. nih.govtandfonline.comnih.gov Patients with panic disorder often exhibit a heightened sensitivity to the anxiogenic effects of these substances. tandfonline.com The anxiogenic effects of CCK are believed to be mediated by the activation of CCK2 receptors in the basolateral amygdala. nih.gov
Conversely, antagonists of the CCK2 receptor have demonstrated anxiolytic (anxiety-reducing) effects in various animal models of anxiety. openaccesspub.org These antagonists can reduce heightened states of anxiety, although their effect on baseline anxiety levels is less consistent. nih.gov This suggests that the CCK system plays a significant role in the acute modulation of anxiety and represents a potential target for the development of new anxiolytic therapies. tandfonline.com
Role in Nociception and Pain Pathways
The cholecystokinin system plays a complex and multifaceted role in the modulation of pain perception, a process known as nociception. nih.govmdpi.com The CCK system can exert both pronociceptive (pain-promoting) and, under certain conditions, analgesic (pain-relieving) effects. mdpi.comnih.gov
The pronociceptive actions of CCK are primarily mediated through the CCK2 receptor. mdpi.com Activation of CCK2 receptors can facilitate the transmission of pain signals and has been shown to interact with other neurotransmitter systems involved in pain, such as the opioid and glutamate (B1630785) systems. mdpi.com For instance, CCK can act as an anti-opioid peptide, counteracting the analgesic effects of opioids. nih.gov
Interestingly, under conditions of persistent inflammatory pain, the CCK system within the amygdala can switch its function to produce analgesia. nih.gov Local infusion of CCK into the central amygdala of rats with inflammatory pain resulted in pain relief, an effect mediated by the CCK2 receptor. nih.gov This suggests a functional plasticity of the CCK system in pain modulation, where its role can change depending on the physiological context.
The intricate involvement of CCK in pain pathways highlights its potential as a target for the development of novel analgesic drugs, particularly for chronic pain states where traditional therapies may be inadequate. mdpi.com
Contributions to Memory and Learning Processes
The cholecystokinin system is involved in the complex processes of learning and memory, with its two receptor subtypes, CCK1 and CCK2, appearing to play distinct and sometimes opposing roles. nih.govnih.gov The hippocampus, a brain region crucial for memory formation, contains high concentrations of both CCK and its receptors. nih.govmui.ac.ir
Evidence suggests that CCK can have memory-enhancing effects. nih.gov Studies have shown that activation of CCK1 receptors may mediate these mnemonic effects. nih.gov Conversely, the activation of CCK2 receptors has been associated with amnestic (memory-impairing) effects. nih.gov This delicate balance between the two receptor subtypes appears to be important for memory retention. nih.gov
Some research indicates that CCK may have neuroprotective and proliferative effects in the hippocampus, which could contribute to its role in cognitive function. nih.govmui.ac.ir However, the direct impact of CCK on spatial learning and memory in some studies has not been significant, suggesting that other factors are likely involved in translating these cellular effects into behavioral changes. nih.govmui.ac.ir The CCK signaling system is thought to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory, in both the neocortex and hippocampus. researchgate.net
Molecular and Functional Characteristics of Cholecystokinin Receptors
Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the cholecystokinin 1 receptor (CCK1R) and the cholecystokinin 2 receptor (CCK2R). guidetopharmacology.orgguidetopharmacology.org These receptors, previously known as CCK-A (alimentary) and CCK-B (brain) respectively, share significant structural homology but exhibit distinct ligand selectivity, tissue distribution, and signaling pathways. guidetopharmacology.orgnih.gov
Cholecystokinin 1 Receptor (CCK1R or CCK-A Receptor) Subtype
The CCK1 receptor is a class A GPCR that is a key mediator of CCK's effects in the gastrointestinal system and also plays a role in the central nervous system. wikipedia.orgplos.org It is prominently located on pancreatic acinar cells, gallbladder smooth muscle, and vagal afferent neurons. guidetopharmacology.orgpancreapedia.org Functionally, the CCK1R is involved in stimulating pancreatic enzyme secretion, gallbladder contraction, and the induction of satiety. plos.orgpancreapedia.org
Upon agonist binding, the CCK1R primarily couples to Gq/11 proteins, leading to the activation of phospholipase C. guidetopharmacology.orgplos.org This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. pancreapedia.org The receptor can also couple to other G proteins, such as Gs, although with lower potency. plos.org
A defining characteristic of the CCK1 receptor is its high selectivity for sulfated forms of CCK. guidetopharmacology.orgguidetopharmacology.org The presence of a sulfated tyrosine residue at the seventh position from the C-terminus of CCK peptides is crucial for high-affinity binding to the CCK1R. nih.goved.ac.uk Desulfation of CCK-8 leads to a dramatic reduction in its binding affinity for the CCK1R. nih.gov
In contrast, gastrin and the C-terminal tetrapeptide of CCK (CCK-4), which lack this specific sulfated tyrosine, bind to the CCK1R with significantly lower affinity. guidetopharmacology.orgnih.gov This stringent structural requirement for activation distinguishes the CCK1R from the CCK2R, which binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity. guidetopharmacology.orged.ac.uk
The table below summarizes the relative binding affinities of various ligands for the CCK1 receptor.
| Ligand | Receptor Subtype | Approximate Ki (nM) | Relative Affinity |
| CCK-58 | CCK1R | 0.6 - 1 | High |
| CCK-8 (sulfated) | CCK1R | 0.6 - 1 | High |
| Desulfated CCK-8 | CCK1R | ~500 | Low |
| Gastrin | CCK1R | ~1000 - 10000 | Very Low |
| CCK-4 | CCK1R | ~1000 - 10000 | Very Low |
Primary Distribution and Physiological Significance
The ligands gastrin and CCK, along with their receptors, have distinct distributions and physiological roles. CCK1R is found predominantly in peripheral tissues, including pancreatic acinar cells, the gallbladder, and smooth muscles, as well as in specific neurons of the central and peripheral nervous systems. frontiersin.orgfrontiersin.org It exhibits a 500- to 1,000-fold higher affinity for sulfated CCK compared to gastrin, making it the principal receptor for CCK's actions in digestion, such as regulating pancreatic secretions and gallbladder motility. cambridge.orgfrontiersin.org
In contrast, gastrin, released from the stomach, is the primary ligand for CCK2R in the gastrointestinal tract, mainly due to postprandial serum concentrations that are five to ten times higher than those of CCK. nih.gov The system plays a role in numerous physiological processes, including gut development, gastrointestinal motility, and the control of pancreatic functions. cambridge.org
Cholecystokinin 2 Receptor (CCK2R or CCK-B/Gastrin Receptor) Subtype
The CCK2R, also known as the CCK-B or gastrin receptor, is a key focus of pharmacological research due to its widespread involvement in both normal physiology and various disease states. sci-hub.seresearchgate.net It is distinguished from CCK1R by its ligand binding profile and tissue distribution. cambridge.orgnih.gov
Ligand Affinity and Selectivity Profile
A defining characteristic of the CCK2R is its high and roughly equal affinity for both gastrin and CCK, including sulfated and non-sulfated forms of CCK. cambridge.orgfrontiersin.orgnih.gov This contrasts sharply with the CCK1R, which is highly selective for sulfated CCK. cambridge.orgnih.gov The shared C-terminal pentapeptide amide sequence in gastrin and CCK is responsible for binding to the CCK2R. frontiersin.org
Over the years, extensive research has led to the development of numerous non-peptide antagonists with high affinity and selectivity for the CCK2R. These compounds have been instrumental in studying the receptor's function and hold therapeutic potential. sci-hub.seportico.org Some antagonists show species-dependent affinities, which has been attributed to minor differences in the receptor's amino acid sequence across species. nih.gov
| Compound | Receptor Target | Reported Affinity (IC₅₀, Kᵢ, or Kₑ) | Selectivity |
| Agonists | |||
| Gastrin | CCK2R | High Affinity | Binds CCK2R; low affinity for CCK1R nih.gov |
| Cholecystokinin (CCK) | CCK1R & CCK2R | High Affinity for both | Binds both receptors; higher affinity for CCK1R cambridge.org |
| Pentagastrin | CCK2R | Agonist | Used to stimulate acid secretion nih.gov |
| Antagonists | |||
| L-365,260 | CCK2R | Kᵢ: 1.8-8 nM portico.org | ~140-fold selective for CCK2R over CCK1R researchgate.net |
| YM022 | CCK2R | High Affinity | Potent and selective nih.govjst.go.jp |
| Netazepide (YF476) | CCK2R | High Affinity | Potent and selective ijbs.com |
| Z-360 (Nastorazepide) | CCK2R | Kₑ: 0.47 nM snmjournals.org | 672-fold selective for CCK2R over CCK1R snmjournals.org |
| PNB-001 | CCK2R | IC₅₀: 22 nM aston.ac.uk | Highly selective for CCK2R aston.ac.uk |
| Proglumide (B1679172) | CCK1R & CCK2R | Non-selective | Low affinity, non-selective antagonist nih.govnih.gov |
Primary Distribution and Physiological Significance
The CCK2R is widely distributed throughout the body. In the central nervous system, it is found in high concentrations in areas like the cerebral cortex and striatum, where CCK is likely the primary endogenous ligand. nih.gov Here, it is implicated in modulating anxiety, pain perception, memory, and satiety. sci-hub.senih.govsnmjournals.org
In the periphery, the CCK2R is most prominently expressed on gastric enterochromaffin-like (ECL) cells and parietal cells. frontiersin.orgnih.gov Its activation by gastrin is a key step in the regulation of gastric acid secretion, primarily through the stimulation of histamine release from ECL cells, which then acts on parietal cells. nih.govnih.gov The receptor also plays a vital role in the trophic effects of gastrin, promoting the maturation, proliferation, and migration of gastric mucosal cells. nih.govjcancer.org Additionally, CCK2R expression has been reported in the pancreas, kidney, adrenal gland, and on cells of the immune system. cambridge.orgfrontiersin.orgahajournals.org
Significantly, CCK2R is often overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal tumors such as pancreatic, colon, and gastric cancers. ijbs.comsnmjournals.orgmdpi.com This overexpression makes it a promising target for both cancer imaging and therapy. snmjournals.orgmdpi.com
G Protein-Coupled Receptor (GPCR) Signaling Mechanisms
As a member of the GPCR superfamily, the CCK2R initiates intracellular signaling cascades upon ligand binding. nih.govnih.gov The primary signaling pathway involves coupling to Gq-type G proteins. frontiersin.orgnih.gov
Gq/PLC Pathway : Activation of the CCK2R leads to the Gq-mediated activation of phospholipase Cβ (PLCβ). frontiersin.orgresearchgate.net PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). nih.gov
Src Kinase Activation : The CCK2R can also activate non-receptor tyrosine kinases of the Src family. nih.gov This activation is dependent on an NPXXY motif within the receptor's structure and may also involve the Gq protein. nih.gov Activated Src can subsequently trigger downstream pathways like the ERK signaling cascade, which is involved in cell proliferation. nih.gov
Other Pathways : Research has shown that CCK2R signaling is complex and can involve other pathways, including the activation of Janus kinase 2 (JAK2) and signal transducers and activators of transcription (STATs), as well as p38 mitogen-activated protein kinase (MAPK). nih.govgutnliver.org The signaling is further modulated by regulator of G protein signaling (RGS) proteins, which can inhibit receptor-mediated signaling. researchgate.net
These interconnected signaling pathways allow the CCK2R to regulate a diverse range of cellular functions, from acute secretory events to long-term effects on gene expression and cell growth. physiology.orgnih.govnih.gov
Rationale and Historical Context of Gastrin/CCK Receptor Antagonist Research
The quest for effective Gastrin/CCK receptor antagonists has been ongoing for several decades, driven by the significant role of the CCK2R in various physiological and pathological processes. sci-hub.se Early research identified proglumide as a first-generation antagonist, but its low potency and lack of selectivity limited its utility. nih.govportico.org This spurred the development of potent, selective, non-peptide antagonists, beginning in the late 1980s and early 1990s with compounds like the benzodiazepine (B76468) derivative L-365,260. jst.go.jpresearchgate.net Despite extensive research yielding numerous chemically diverse antagonists, none have yet received approval for clinical use in the United States, although promising candidates like netazepide and nastorazepide (B1676968) are in Phase II clinical trials. nih.govresearchgate.net
Therapeutic Targeting of CCK/Gastrin Axis in Pathophysiology
The rationale for developing CCK2R antagonists is based on the receptor's involvement in several key disease areas:
Gastrointestinal Disorders : A primary target is the management of conditions caused by excess gastrin (hypergastrinemia), such as Zollinger-Ellison syndrome or long-term use of proton pump inhibitors. nih.govresearchgate.net Chronic hypergastrinemia can lead to hyperplasia of ECL cells and the development of carcinoid tumors, which could potentially be prevented or treated with CCK2R antagonists. nih.govjst.go.jp These antagonists also have potential as antisecretory agents for acid-peptic disorders. jst.go.jp
Oncology : Gastrin is recognized as a growth factor for various cancers that overexpress CCK2R, including those of the pancreas, stomach, colon, and lung. sci-hub.seijbs.comjcancer.org In these cancers, gastrin can stimulate proliferation through an autocrine or paracrine loop. ijbs.comjcancer.org Therefore, CCK2R antagonists are being investigated as anti-cancer agents to block these trophic effects and inhibit tumor growth. sci-hub.seijbs.com The antagonist netazepide, for instance, has been studied in patients with gastric carcinoid tumors. ijbs.com
Diagnostic Imaging : The high expression of CCK2R on certain tumors, such as medullary thyroid carcinoma and small cell lung cancer, makes it an excellent target for molecular imaging. sci-hub.semdpi.com Radiolabeled versions of CCK2R antagonists are being developed as diagnostic tools to visualize these tumors. snmjournals.orgmdpi.com
Central Nervous System Conditions : There has been interest in using CCK2R antagonists for treating panic and anxiety disorders and to potentiate the effects of opioid analgesics. nih.govnih.gov However, clinical results in these areas have been largely disappointing. nih.govresearchgate.net
Evolution of Receptor Ligand Design
The journey of designing ligands for the Gastrin/CCK receptors has evolved from simple, non-selective compounds to highly potent and specific antagonists, showcasing a remarkable progression in medicinal chemistry and pharmacological understanding. This evolution can be broadly categorized into several key phases, starting with early peptide derivatives and moving towards sophisticated non-peptide and peptidomimetic structures.
The initial foray into CCK antagonism began with molecules like proglumide , a derivative of glutaramic acid. scispace.com Proglumide was developed for treating stomach ulcers and acts as a non-selective antagonist, blocking both CCK1 and CCK2 receptors with relatively low potency. wikipedia.orgwikipedia.org Although its clinical use has been superseded, proglumide and its analogue, benzotript, were crucial early tools that helped to unravel the physiological roles of the CCK system. wikipedia.orgscispace.com Further modifications to the proglumide structure, particularly substitutions on the benzoyl moiety and altering the di-n-alkyl group, led to derivatives like lorglumide , which exhibited significantly increased potency and initial selectivity towards the CCK1 receptor. scispace.comresearchgate.net
A major breakthrough in the field was the discovery of asperlicin (B1663381) , a natural product isolated from the fungus Aspergillus alliaceus. nih.govresearchgate.net Asperlicin was the first non-peptide CCK antagonist identified and showed a preference for the CCK1 receptor. nih.govnih.gov Although it had limitations such as modest potency and poor water solubility, its unique 1,4-benzodiazepine (B1214927) scaffold served as a pivotal lead structure for a new generation of antagonists. nih.govpnas.org
The structural template of asperlicin inspired the rational design of synthetic, non-peptidal antagonists. This led to the development of the 1,4-benzodiazepine derivative devazepide (formerly MK-329 or L-364,718) by Merck. researchgate.netpnas.org Devazepide emerged as an exceptionally potent and highly selective CCK1 receptor antagonist, with a binding affinity orders of magnitude greater than previous compounds. nih.govphysiology.org Its discovery marked a significant milestone, providing a powerful pharmacological tool to selectively probe CCK1 receptor function. physiology.org
Concurrently, efforts were directed at developing selective antagonists for the CCK2 receptor, which is also known as the gastrin receptor. The design strategy often started from the C-terminal tetrapeptide of CCK (CCK-4), which is the minimal fragment required for CCK2 receptor binding. acs.orgbio-techne.com This led to the creation of 'dipeptoids', which are small-molecule, non-peptide analogues of dipeptide fragments of CCK. nih.govnih.gov A prominent example from this class is CI-988 (also known as PD134308). medchemexpress.comwikipedia.org This compound was rationally designed by systematically modifying a dipeptide fragment (Boc-Trp-Phe-NH2) to enhance stability, lipophilicity, and binding affinity. nih.gov CI-988 proved to be a potent and highly selective antagonist for the CCK2 receptor, with over 1600-fold selectivity compared to the CCK1 receptor, and showed promise in preclinical models of anxiety. nih.govrndsystems.comtocris.com
The design of these ligands has increasingly relied on understanding the three-dimensional structure of the receptors and their binding pockets. acs.org The development of peptidomimetics, which mimic the essential structural elements of peptides in a non-peptide backbone, has also been a fruitful approach, aiming to improve pharmacokinetic properties like bioavailability and metabolic stability. acs.orgnih.gov This evolution from simple peptide derivatives to rationally designed, selective, non-peptide antagonists illustrates a sophisticated approach to drug discovery targeting the Gastrin/CCK system.
| Compound Name | Class | Target Receptor(s) | Key Research Findings |
| Proglumide | Glutaramic acid derivative | Non-selective (CCK1 and CCK2) | An early, non-selective antagonist used for stomach ulcers. wikipedia.orgwikipedia.org Its derivatives, like lorglumide, showed improved potency and selectivity. scispace.com |
| Lorglumide | Glutaramic acid derivative | CCK1 selective | A more potent derivative of proglumide, serving as an experimental standard for CCK1 antagonism. researchgate.netmdpi.com |
| Asperlicin | Natural product (1,4-benzodiazepine) | CCK1 selective | The first non-peptide CCK antagonist discovered, which served as a lead structure for devazepide. nih.govresearchgate.net It is a competitive inhibitor of CCK-induced effects. nih.gov |
| Devazepide | 1,4-Benzodiazepine | Highly CCK1 selective | A potent, synthetic antagonist designed based on the structure of asperlicin, with high selectivity for peripheral CCK1 receptors. physiology.orgresearchgate.netpnas.org |
| CI-988 (PD134308) | Dipeptoid | Highly CCK2 selective | A potent and selective CCK2 antagonist (IC50 = 1.7 nM) with over 1600-fold selectivity over CCK1 receptors. medchemexpress.comrndsystems.comtocris.com Developed through rational design from a CCK dipeptide fragment. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOKEJAUAGZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Effects and Molecular Mechanisms of Gastrin/cck Antagonist 1 in Research Models
Gastrointestinal System Modulation
The peptide hormone gastrin is a primary regulator of gastric acid secretion from parietal cells in the stomach. mdpi.com It exerts its effects primarily by stimulating enterochromaffin-like (ECL) cells to release histamine (B1213489), which in turn acts on parietal cells. karger.comwikipedia.org Cholecystokinin (B1591339) (CCK) is a related peptide that can also influence this process. nih.gov Gastrin/CCK antagonists are compounds that block the receptors for these peptides, thereby modulating their physiological effects.
Research has demonstrated that Gastrin/CCK antagonists can effectively inhibit both basal and stimulated gastric acid secretion. The role of cholecystokinin (CCK) in regulating gastric acid secretion has been a subject of investigation, with studies suggesting it acts as a negative regulator. nih.gov The use of a CCK-A receptor antagonist, loxiglumide (B1675256), in human subjects revealed that blockade of these receptors can convert CCK-8, a cholecystokinin octapeptide, into a potent stimulator of gastric acid secretion. nih.gov This suggests that under normal physiological conditions, CCK's interaction with its receptor helps to temper acid production.
In a study involving human volunteers, the CCK-A receptor antagonist loxiglumide was shown to significantly augment postprandial gastrin secretion, leading to a 3.2-fold increase in meal-stimulated plasma gastrin concentrations. nih.gov This indicates that by blocking the inhibitory pathway of CCK, the stimulatory effect of gastrin on acid secretion is enhanced. Furthermore, when combined with gastrin-17, CCK-8 was found to inhibit gastrin-induced acid output by 67%, an effect that was reversed by the antagonist. nih.gov In conscious rat models, the infusion of gastrin led to a four-fold increase in acid output within an hour. nih.gov The administration of various anesthetic agents was found to reduce both basal and gastrin-stimulated acid secretion to varying degrees. nih.gov
Table 1: Effect of CCK-A Antagonist (Loxiglumide) on Gastric Acid Secretion
| Condition | Effect on Acid Secretion | Fold Change Over Basal |
|---|---|---|
| CCK-8 (15 pmol.kg-1.h-1) | 2.5-fold increase | 2.5 |
| CCK-8 combined with Loxiglumide | Near-maximal acid response | 6 |
| Gastrin-17 plus CCK-8 | Inhibition of gastrin-induced output by 67% | N/A |
| Meal-stimulation with Loxiglumide | 3.2-fold increase in plasma gastrin | N/A |
Long-term suppression of gastric acid, often through the use of proton-pump inhibitors (PPIs), can lead to a condition known as hypergastrinemia, which is characterized by elevated levels of gastrin in the blood. researchgate.netnih.gov This sustained increase in gastrin can have a trophic, or growth-promoting, effect on the gastric mucosa, specifically leading to hyperplasia of ECL cells. karger.comresearchgate.net Following the discontinuation of acid-suppressing therapy, this can result in "rebound acid hypersecretion," where the enlarged mass of ECL cells leads to an exaggerated acid secretion response. researchgate.netjwatch.org
Gastrin receptor antagonists have shown potential in mitigating these effects. Studies in patients with chronic hypergastrinemia have demonstrated that treatment with the CCK2-receptor antagonist netazepide can reverse ECL cell changes and gastric carcinoids that may develop as a consequence of long-term hypergastrinemia. nih.gov This highlights the direct role of gastrin in promoting the proliferation of these cells. The mechanism involves gastrin binding to its receptor on ECL cells, stimulating histamine release and cell growth. karger.com By blocking this interaction, gastrin antagonists can prevent or reverse the hyperplastic changes, thereby reducing the risk of rebound acid hypersecretion and potentially more severe pathologies.
Table 2: Consequences of Hypergastrinemia and the Effect of Gastrin Receptor Antagonists
| Condition | Physiological Consequence | Effect of Gastrin/CCK Antagonist 1 |
|---|---|---|
| Long-term acid suppression (e.g., with PPIs) | Hypergastrinemia | N/A |
| Hypergastrinemia | Trophic effect on gastric mucosa | Prevents trophic effects |
| Hypergastrinemia | ECL cell hyperplasia | Reverses ECL cell hyperplasia |
| Discontinuation of acid suppression | Rebound acid hypersecretion | Prevents rebound hypersecretion |
The pancreas is another key organ in the gastrointestinal system where gastrin and CCK receptors play a significant role, particularly in the regulation of enzyme secretion and in the pathophysiology of pancreatitis. nih.govnih.gov
CCK is a primary stimulant for the release of digestive enzymes from the pancreas. nih.govyoutube.com It binds to CCK1 receptors on pancreatic acinar cells, triggering a signaling cascade that results in the secretion of enzymes such as amylase and lipase. nih.gov Gastrin can also influence pancreatic enzyme release, though CCK is considered the more potent physiological stimulus in this regard. nih.gov
The use of selective CCK1 receptor antagonists has been instrumental in elucidating these mechanisms. In animal models, antagonists like JNJ-17156516 and dexloxiglumide have been shown to suppress the elevation of plasma amylase and lipase activity induced by a CCK analogue. nih.gov This demonstrates the direct involvement of the CCK1 receptor in mediating pancreatic enzyme secretion. Furthermore, in models of bile duct ligation, which leads to elevated endogenous CCK levels, these antagonists dose-dependently suppressed the rise in pancreatic enzymes. nih.gov
Table 3: Effect of CCK1 Receptor Antagonists on Pancreatic Enzyme Secretion in Rats
| Compound | Model | Effect on Plasma Amylase/Lipase |
|---|---|---|
| JNJ-17156516 | CCK Analogue-Induced | Dose-dependent suppression |
| Dexloxiglumide | CCK Analogue-Induced | Dose-dependent suppression |
| JNJ-17156516 | Bile Duct Ligation | Dose-dependent suppression |
| Dexloxiglumide | Bile Duct Ligation | Dose-dependent suppression |
Given the role of CCK in stimulating pancreatic secretion, its involvement in the pathogenesis of acute pancreatitis has been a significant area of research. nih.gov Several lines of evidence from animal studies suggest that CCK1 receptors may mediate the induction and development of acute pancreatitis in experimental models. nih.gov For instance, administration of high doses of CCK agonists can induce pancreatitis in rats and mice. nih.gov
Consequently, CCK1 receptor antagonists have been investigated for their therapeutic potential in this condition. In multiple animal models of experimental pancreatitis, the administration of CCK1R antagonists has been shown to reduce the severity of the disease. nih.govturkjsurg.com For example, in a rat model of acute pancreatitis induced by a closed duodenal loop, the CCK antagonist lorglumide significantly reduced the increase in serum amylase and lipase concentrations and ameliorated histological damage such as ductal ruptures, hemorrhage, and fat necrosis. turkjsurg.com Similarly, the specific CCK receptor antagonist L-364,718 was found to lessen the severity of pancreatitis in bile salt ductal perfusion and traumatic models. uaeu.ac.ae These findings suggest that blocking the action of CCK can mitigate the inflammatory cascade and tissue damage characteristic of acute pancreatitis.
Table 4: Effects of CCK Antagonists in Experimental Acute Pancreatitis Models
| Antagonist | Animal Model | Key Findings |
|---|---|---|
| Lorglumide | Rat (Closed Duodenal Loop) | Significantly reduced serum amylase and lipase; Ameliorated ductal ruptures, hemorrhage, and fat necrosis. turkjsurg.com |
| L-364,718 | Rat (Bile Salt Ductal Perfusion) | Reduced severity of pancreatitis. uaeu.ac.ae |
| L-364,718 | Guinea Pig (Traumatic Model) | Reduced severity of pancreatitis. uaeu.ac.ae |
| CCK1R Antagonists (General) | Various Animal Models | Reduced severity of pancreatitis in most studies. nih.gov |
Impact on Gastrointestinal Motility Disorders
Cholecystokinin (CCK) plays a significant role in regulating gastrointestinal motility, including gastric emptying and colonic transit. Consequently, antagonists of its receptors, particularly the CCK1 receptor (formerly known as CCK-A), have been a focus of research for their potential therapeutic applications in motility disorders.
Cholecystokinin is recognized as a physiological regulator of gastric emptying, with the peptide and its synthetic derivatives significantly delaying the passage of gastric contents in both animal and human models. nih.gov The administration of CCK at doses that mimic postprandial plasma levels has a pronounced effect on the rate of gastric emptying. nih.gov The development of specific and potent non-peptide CCK receptor antagonists has enabled a more precise investigation into these physiological actions. nih.gov
Research has established that the motor effects of CCK on the stomach are mediated directly through the stimulation of CCK1 receptors. nih.gov As a result, the use of CCK1 receptor antagonists leads to an acceleration of the gastric emptying rate under various experimental and clinical conditions. nih.gov For instance, the CCK1 receptor antagonist loxiglumide has been shown to accelerate both liquid and solid gastric emptying in healthy subjects. nih.gov This prokinetic effect highlights the potential of CCK1 antagonists in conditions characterized by delayed gastric emptying. nih.gov
| Compound | Effect on Gastric Emptying | Receptor Target | Model |
| Loxiglumide | Accelerates liquid and solid gastric emptying nih.gov | CCK1 Receptor Antagonist | Healthy human subjects nih.gov |
| GI181771X | Delays gastric emptying of solids nih.gov | CCK1 Receptor Agonist | Healthy human subjects nih.gov |
Endogenous cholecystokinin is known to increase colonic transit time. nih.gov Consequently, CCK1 receptor antagonists have been investigated for their ability to shorten this transit time. nih.gov In healthy volunteers, CCK1 receptor antagonists have demonstrated the ability to accelerate colonic transit. nih.govnih.gov
Studies involving specific CCK1 receptor antagonists have provided further evidence for this modulatory role. For example, a randomized, double-blind, placebo-controlled trial found that oral administration of loxiglumide over three weeks resulted in a significant acceleration of transit time in chronically constipated geriatric patients. nih.gov Another study showed that dexloxiglumide could partially reverse the increased colonic transit time induced by a fiber-supplemented diet in healthy men, suggesting its potential as a prokinetic agent. nih.gov Clinical studies have indicated that CCK1 receptor antagonists can effectively facilitate gastric emptying and accelerate colonic transit time in healthy volunteers. nih.gov
| Compound | Effect on Colonic Transit | Receptor Target | Model/Population |
| Loxiglumide | Accelerates transit time nih.gov | CCK1 Receptor Antagonist | Chronically constipated geriatric patients nih.gov |
| Dexloxiglumide | Partially reverses increased transit time nih.gov | CCK1 Receptor Antagonist | Healthy men on a fiber-supplemented diet nih.gov |
Central Nervous System Impact
In addition to its roles in the gastrointestinal system, cholecystokinin and its receptors are widely distributed in the central nervous system, where they are involved in various physiological and behavioral processes.
Research in various animal species, including mice, rats, cats, and monkeys, has shown that the peripheral administration of CCK agonists can induce anxiety. cambridge.org This effect appears to be mediated through CCK2 receptors (formerly CCK-B), as selective CCK2 receptor agonists like CCK-4 and pentagastrin are effective in inducing anxiogenic responses. cambridge.orgmdpi.com Conversely, selective CCK2 receptor antagonists have demonstrated anxiolytic properties in several standard anxiety tests. cambridge.org
For example, the CCK2 receptor antagonist L-365,260 has been shown to produce a dose-dependent increase in the percentage of entries into and time spent in the open arms of a plus-maze, a standard behavioral test for anxiety in mice. nih.gov This suggests that CCK2 antagonists may possess anxiolytic properties. nih.gov The anxiogenic action of CCK agonists can be reversed by preferential CCK2 receptor antagonists such as L-365,260 and CI-988. cambridge.org These findings from animal models provide compelling evidence that hyperactivity of the CCK2 system may be associated with a predisposition to panic attacks. cambridge.org
| Compound Class | Effect in Animal Models of Anxiety | Receptor Target |
| CCK Agonists (e.g., CCK-4, pentagastrin) | Induce anxiety cambridge.orgmdpi.com | CCK2 Receptor cambridge.org |
| CCK2 Receptor Antagonists (e.g., L-365,260, CI-988) | Exhibit anxiolytic action; reverse the effects of CCK agonists cambridge.orgnih.gov | CCK2 Receptor cambridge.org |
Cholecystokinin has been identified as a significant modulator of pain, acting as an anti-opioid peptide. nih.gov In animal models, levels of CCK increase following neural injury and with the administration of opioids. nih.gov As CCK levels rise, the extent of antinociception derived from opioids decreases. nih.gov
The co-administration of a CCK antagonist with an opioid has been shown to result in an improved level of antinociception. nih.gov Furthermore, CCK antagonists may prevent the development of tolerance to the antinociceptive effects of opioids and even reverse established tolerance. nih.gov The CCK antagonist proglumide (B1679172), for instance, has been shown to potentiate morphine analgesia. mdpi.com This suggests a potential role for CCK antagonists in human pain management by enhancing the efficacy of existing analgesics. nih.gov
| Compound Class | Effect on Opioid Analgesia | Proposed Mechanism |
| CCK Antagonists (e.g., Proglumide) | Potentiates opioid-derived antinociception nih.govmdpi.com | Inhibition of the anti-opioid effects of endogenous CCK nih.gov |
| CCK Antagonists | May prevent and reverse opioid tolerance nih.gov | Attenuation of the processes that lead to reduced opioid efficacy over time nih.gov |
Cholecystokinin is a well-established physiological satiety signal that acts to reduce food intake. nih.gov This effect is mediated through the activation of CCK1 receptors. nih.gov The blockade of these receptors with antagonists can, therefore, influence eating behavior.
Studies in healthy human volunteers have demonstrated that the specific CCK1 receptor antagonist loxiglumide can stimulate calorie intake. physiology.org The administration of loxiglumide led to a significant increase in calorie consumption and was associated with feelings of increased hunger and delayed fullness. physiology.org This provides further evidence that endogenous CCK, acting through CCK1 receptor-mediated mechanisms, plays a physiological role in signaling satiety. physiology.org
| Compound | Effect on Satiety and Food Intake | Receptor Target | Model |
| Loxiglumide | Increases calorie intake, hunger, and delays fullness physiology.org | CCK1 Receptor Antagonist | Healthy human volunteers physiology.org |
Cellular and Molecular Signaling Pathways
The biological effects of this compound are rooted in its ability to interfere with the complex intracellular signaling networks initiated by the binding of gastrin and cholecystokinin (CCK) to their receptors, primarily the cholecystokinin B receptor (CCK2R). nih.govresearchgate.net By blocking this initial step, the antagonist effectively prevents the activation of downstream cascades that regulate cellular processes such as proliferation and hormonal secretion.
Inhibition of Gastrin/CCK-Mediated Proliferation Signaling (e.g., AKT pathway)
Gastrin, through its interaction with the CCK2R, is known to activate several signaling pathways that promote cell survival and proliferation, including the PI3K/AKT pathway. nih.govresearchgate.netnih.gov Activation of this pathway is crucial for mediating gastrin's anti-apoptotic effects. Research in various cell models has demonstrated that gastrin can induce the phosphorylation and subsequent activation of PI3K and Akt. nih.gov
The inhibitory action of a Gastrin/CCK antagonist on this pathway has been demonstrated in research models of renal ischemia/reperfusion injury. In human kidney 2 (HK-2) cells subjected to hypoxia/reoxygenation, pre-treatment with gastrin offered a protective effect by preserving cell viability and reducing apoptosis. nih.gov This protective mechanism was linked to the activation of the PI3K/Akt/Bad signaling pathway. However, the introduction of a specific CCK2R antagonist, CI-988, abolished these protective, anti-apoptotic effects of gastrin. nih.gov This indicates that the antagonist works by preventing gastrin from activating the CCK2R, thereby blocking the downstream phosphorylation of PI3K and Akt. nih.gov The use of wortmannin, a specific PI3K inhibitor, further confirmed the role of this pathway by mimicking the antagonist's effect and blocking gastrin-induced Akt phosphorylation. nih.gov
Table 1: Effect of this compound on Gastrin-Mediated Cell Viability
| Treatment Group | Cell Viability (% of Control) | Key Finding |
| Hypoxia/Reoxygenation (H/R) | Reduced | H/R decreases cell viability. |
| Gastrin + H/R | Increased | Gastrin preserves cell viability. |
| CI-988 + Gastrin + H/R | Reduced | The antagonist blocks gastrin's protective effect. nih.gov |
| Wortmannin + Gastrin + H/R | Reduced | Inhibition of PI3K/Akt pathway blocks gastrin's effect. nih.gov |
Interaction with Second Messenger Systems (e.g., cAMP-dependent protein kinase)
The interaction of Gastrin/CCK antagonists with second messenger systems, particularly the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, is dependent on the specific receptor subtype involved. While the CCK2R, the primary receptor for gastrin, typically signals through Gq proteins to activate phospholipase C, the highly homologous CCK1 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netresearchgate.net
Therefore, the role of a Gastrin/CCK antagonist in modulating cAMP-dependent signaling is most relevant in systems where the CCK1 receptor is present and activated. Studies using transfected cells have elucidated these differential signaling properties. High concentrations of CCK can stimulate a significant increase in cAMP production in cells expressing the CCK1 receptor. researchgate.net In contrast, cells expressing the CCK2R show minimal to no cAMP accumulation in response to either CCK or gastrin. researchgate.net A Gastrin/CCK antagonist with activity at the CCK1 receptor would be expected to block this CCK-induced cAMP formation, thereby inhibiting the activation of cAMP-dependent protein kinase (PKA).
Table 2: Ligand-Stimulated Intracellular cAMP Formation in Cells Expressing CCK Receptor Subtypes
| Cell Line/Receptor | Stimulating Ligand | cAMP Increase (pmol/10^6 cells) | Pathway Implication |
| CCK1R | CCK | Significant increase | CCK1R couples to Gs/adenylyl cyclase. researchgate.net |
| CCK2R | CCK | Negligible | CCK2R does not primarily signal via cAMP. researchgate.net |
| CCK2R | Gastrin | Negligible | CCK2R does not primarily signal via cAMP. researchgate.net |
Endocrine System Interactions
This compound demonstrates significant interactions with the endocrine system, particularly in the regulation of hormones involved in metabolism and energy homeostasis.
Influence on Adipocyte Leptin Secretion and Expression
Research has provided strong evidence that the gastrin/CCK-B receptor plays a physiological role in the long-term regulation of leptin synthesis and secretion from adipocytes. nih.govoup.com Leptin, a hormone produced primarily by fat cells, is crucial for controlling appetite and body weight. oup.com
Studies in rat models have shown that administration of a specific Gastrin/CCK-B receptor antagonist, YM022, leads to a marked decrease in circulating leptin levels. nih.govoup.com In normally fed animals, chronic injection of YM022 resulted in a significant drop in plasma leptin. nih.govoup.com Consistent with this observation, treatment with the antagonist also decreased the levels of leptin messenger RNA (mRNA) in epididymal fat tissue. nih.govoup.com Interestingly, the leptin content within the adipocytes themselves was found to be increased, suggesting that the antagonist's primary effect is the inhibition of leptin secretion rather than its production. nih.govoup.com These findings propose that gastrin is involved in the long-term regulation of both leptin expression and its release from fat tissues through the adipocyte gastrin/CCK-B receptor. nih.govoup.com
Table 3: Effect of Chronic this compound (YM022) Administration on Circulating Leptin in Rats
| Treatment Group | Circulating Leptin (ng/mL) | Percent Change |
| Control | 4.0 ± 0.6 | - |
| YM022 | 2.1 ± 0.5 | ↓ 47.5% |
Data derived from studies in normally fed rats. nih.govoup.com
Therapeutic Research Potential and Preclinical/clinical Investigations
Gastrointestinal Disorder Research
The roles of gastrin and CCK in regulating gastric acid secretion, gastrointestinal motility, and pancreatic function make their antagonists prime candidates for research in a variety of digestive diseases.
Peptic Ulcer Disease and Acid Secretory Disorders
Gastrin is a principal mediator of gastric acid secretion through its action on CCK2 (or CCK-B/gastrin) receptors. nih.govnih.gov This physiological role has positioned CCK2R antagonists as subjects of investigation for acid-peptic disorders, including Zollinger-Ellison syndrome, a condition characterized by severe hypergastrinemia and recurrent peptic ulcers. nih.gov The nonselective CCK receptor antagonist proglumide (B1679172) was initially developed for the treatment of peptic ulcer disease before the advent of more potent acid-suppressing agents like proton pump inhibitors. mdpi.com Research has also explored the potential for CCK2R antagonists to inhibit the trophic effects of gastrin on the gastric mucosa, which can lead to hyperplasia of enterochromaffin-like (ECL) cells and potentially carcinoid tumors in states of prolonged hypergastrinemia. nih.govnih.gov
Functional Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome, Dyspepsia, Gastroparesis)
The involvement of CCK in gut motility and visceral sensitivity has prompted research into CCK1R antagonists for functional gastrointestinal disorders. nih.gov
Functional Dyspepsia: Symptoms of functional dyspepsia are often associated with fat consumption, which triggers CCK release. nih.gov Studies have shown that CCK infusion can replicate dyspeptic symptoms in patients. nih.gov The CCK1R antagonist loxiglumide (B1675256) has been found to relieve symptoms in patients with functional dyspepsia, and intravenous dexloxiglumide was shown to alleviate symptoms induced by gastric distension. nih.gov
Gastroparesis: CCK is a physiological regulator that delays gastric emptying. nih.gov Consequently, CCK1R antagonists have been investigated for their potential as gastrokinetic agents. nih.gov Loxiglumide has been shown to accelerate both liquid and solid gastric emptying in healthy subjects. nih.gov This prokinetic effect suggests a potential application in conditions characterized by delayed gastric emptying, such as gastroparesis. nih.gov
Acute and Chronic Pancreatitis Research
CCK receptors, particularly CCK1R, are highly expressed in the pancreas and play a key role in regulating exocrine secretion. nih.gov Their overstimulation is a well-established experimental model for inducing acute pancreatitis. nih.gov This has led to research into CCK1R antagonists as a therapeutic strategy. In most animal studies of experimental pancreatitis, the administration of CCK1R antagonists reduced the severity of the condition. nih.gov
In the context of chronic pancreatitis (CP), a debilitating inflammatory condition with an increased risk of pancreatic cancer, research has also explored CCK receptor blockade. mdpi.comnih.govwustl.edu Murine models of CP have shown that the CCK receptor antagonist proglumide could decrease inflammation, fibrosis, and acinar-ductal metaplasia, a precancerous lesion. mdpi.comnih.gov A Phase 1 clinical trial of proglumide in patients with CP and moderate to severe pain found that the treatment may have a beneficial effect by significantly decreasing pain over a 12-week period. mdpi.comwustl.edu A blood biomarker panel in the study subjects also showed improvement, suggesting a reduction in pancreatic inflammation and fibrosis. mdpi.comwustl.edu
Oncological Research Applications
The discovery that gastrin and its receptors are re-expressed in certain cancers and can act as growth factors has opened a new avenue of therapeutic research, particularly for pancreatic cancer.
Pancreatic Cancer Growth Inhibition and Tumor Microenvironment Modulation
While gastrin is expressed in the fetal pancreas, it is absent in the adult organ. nih.govnih.govijbs.com However, gastrin is re-expressed in early pancreatic cancer precursor lesions (PanINs) and is overexpressed in pancreatic cancer, where it stimulates tumor growth through an autocrine mechanism by binding to CCK2R (CCK-B receptors). nih.govnih.govijbs.comnih.gov Both gastrin and CCK can stimulate the growth of pancreatic cancer cells. nih.govspandidos-publications.com
Growth Inhibition: The autocrine production of gastrin tonically stimulates the growth of human pancreatic cancer. nih.gov Preclinical studies have shown that blocking the gastrin/CCK2R pathway can inhibit this growth. The addition of the CCK-B/gastrin receptor antagonist L-365,260 inhibited the growth of BxPC-3 human pancreatic cancer cells in a serum-free medium. nih.gov Similarly, down-regulating the CCK-B receptor in pancreatic cancer cells leads to apoptosis and halts cell proliferation. nih.govijbs.com
Tumor Microenvironment Modulation: The pancreatic cancer microenvironment is characterized by dense fibrosis (desmoplasia) that can impede therapy and an immune-suppressive landscape. canceradvances.commdpi.com CCK receptors are expressed on pancreatic stellate cells, which are responsible for fibrosis. canceradvances.com Research has shown that CCK receptor antagonist therapy can significantly modify this microenvironment. The nonselective antagonist proglumide has been shown to decrease tumor-associated fibrosis. nih.govmdpi.com Furthermore, CCKR blockade increases the infiltration of CD3+ and CD8+ T-lymphocytes into the tumor, altering the immune signature. nih.govcanceradvances.commdpi.com By reducing fibrosis and increasing T-cell influx, CCK receptor antagonists can render chemotherapy-resistant cancers more sensitive to agents like gemcitabine and increase the efficacy of immune checkpoint antibody therapy. nih.govmdpi.com
Table 2: Effects of Gastrin/CCK Antagonists in Pancreatic Cancer Research
| Antagonist | Model | Key Findings |
|---|---|---|
| L-365,260 (CCK2R selective) | Human pancreatic cancer cell line (BxPC-3) | Inhibited cancer cell growth in vitro. nih.gov |
| L364,718 (CCK1R selective) | Orthotopic mouse model | Increased infiltration of CD3+ lymphocytes into tumors. nih.gov |
| Proglumide (Nonselective) | Murine models of chronic pancreatitis and pancreatic cancer | Decreased inflammation, fibrosis, and acinar-ductal metaplasia. mdpi.comnih.gov |
| Decreased tumor-associated fibrosis. mdpi.com | ||
| Increased intratumoral T-cells, rendering tumors more sensitive to chemotherapy. mdpi.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Darifenacin |
| Dexloxiglumide |
| Gemcitabine |
| L-365,260 |
| L364,718 |
| Loxiglumide |
| Omeprazole |
| Pilocarpine |
Colon Cancer Antiproliferative Effects
Research into Gastrin/CCK antagonists has revealed potential antiproliferative effects on colon cancer cells. Early studies provided evidence that gastrin may act as a growth factor for these cells. The inhibition of colon carcinoma cell growth by nonselective gastrin/cholecystokinin (B1591339) (CCK) receptor antagonists like proglumide and benzotript supports the theory that gastrin functions as an autocrine growth factor. nih.gov The antiproliferative action of these antagonists appears to be mediated through a 78-kDa gastrin-binding protein, which is also identified as the gastrin/CCK-C receptor. nih.gov The affinity of these antagonists for this binding protein correlates with their ability to inhibit the growth of colon carcinoma cells. nih.gov
Further investigations have explored the role of specific CCK receptor subtypes in colon carcinogenesis. While gastrin has been shown to regulate the growth of normal gastrointestinal mucosa and stimulate the growth of some gastroenteric cancers, its precise role in colon cancer remains a subject of debate. karger.com For instance, studies with the CCK-B/gastrin receptor antagonist CR2945 in mice treated with the carcinogen dimethylhydrazine (DMH) did not prevent the development of colon adenocarcinoma at a 52-week follow-up, suggesting that the timing and duration of antagonist administration might be crucial. karger.com It has also been noted that progastrin and its derived peptides, rather than amidated gastrin, may have a more significant growth-promoting effect on the colon mucosa. karger.com
Table 1: Investigational Gastrin/CCK Antagonists in Colon Cancer Research
| Compound | Receptor Target | Key Finding |
|---|---|---|
| Proglumide | Nonselective Gastrin/CCK | Inhibits colon carcinoma cell growth. nih.gov |
| Benzotript | Nonselective Gastrin/CCK | Demonstrates antiproliferative effects on colon cancer cells. nih.gov |
| CR2945 | CCK-B/Gastrin | Did not prevent DMH-induced colon adenocarcinoma in a long-term mouse study. karger.com |
Brain Cancer (e.g., Glioblastoma) Cytotoxicity Studies
The role of gastrin and its receptors in brain cancer, particularly glioblastoma, has been a focus of cytotoxic and anti-angiogenic research. Gastrin has been shown to play a significant role in the biological behavior of human glioblastoma cell lines, such as U87 and U373. nih.gov In vitro studies have demonstrated that gastrin can inhibit cell death and motility in these cell lines, while only weakly increasing cell proliferation in the U87 line. nih.gov This suggests that gastrin's influence on glioblastoma growth dynamics is complex.
Furthermore, gastrin has been identified as having marked pro-angiogenic effects in human glioblastomas. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Research has indicated that gastrin can promote angiogenesis in various cancers, including glioblastoma, potentially by stimulating the secretion of factors like vascular endothelial growth factor (VEGF). researchgate.net Consequently, the use of gastrin/CCK receptor antagonists is being explored as a strategy to inhibit these pro-tumorigenic effects in glioblastoma models. researchgate.net While direct cytotoxicity studies of Gastrin/CCK antagonist 1 on glioblastoma cells are a key area of interest, much of the current research focuses on the broader effects of modulating the gastrin/CCK pathway.
Gastric Carcinoid Tumors and Chemopreventive Strategies (e.g., Barrett's Esophagus)
The therapeutic potential of gastrin/CCK antagonists is being actively investigated in the context of gastric carcinoid tumors and as a chemopreventive strategy for conditions like Barrett's esophagus. Gastric neuroendocrine tumors (NETs), particularly type I, are often associated with hypergastrinemia resulting from conditions like chronic atrophic gastritis. dovepress.comyoutube.commdpi.com In these cases, elevated gastrin levels lead to the proliferation of enterochromaffin-like (ECL) cells, which can progress to tumors. dovepress.comyoutube.com The gastrin receptor antagonist netazepide (formerly YF476) has shown promise in this area. Clinical studies have demonstrated that netazepide can lead to the regression of type 1 gastric NETs and normalize tumor biomarkers like chromogranin A. dovepress.com
In Barrett's esophagus, a condition with an increased risk of developing esophageal adenocarcinoma, the role of gastrin is also under scrutiny. nih.govnih.gov Patients with Barrett's esophagus are often treated with acid-suppressing medications, which can lead to increased gastrin levels. nih.govnih.gov A randomized, placebo-controlled trial of netazepide in patients with non-dysplastic Barrett's esophagus found that the antagonist did not reduce cellular proliferation, the primary endpoint of the study. nih.govnih.gov However, exploratory gene expression analyses suggested that netazepide might promote a gastric rather than an intestinal cellular phenotype. nih.govnih.gov These findings indicate that while the direct chemopreventive effects of gastrin antagonism in Barrett's esophagus are not yet established, the biological effects of gastrin in this condition warrant further investigation. nih.govnih.gov
Central Nervous System Disorder Research
Anxiety and Panic Disorder Models
The cholecystokinin (CCK) system, particularly the CCK-B receptor, has been strongly implicated in the neurobiology of anxiety and panic disorders. nih.gov Administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, has been shown to induce anxiety and panic-like symptoms in both animal models and human volunteers. nih.govnih.govnih.gov This has led to the development of experimental models of anxiety based on CCK receptor agonism. nih.gov
Consequently, CCK-B receptor antagonists have been investigated for their potential anxiolytic properties. In preclinical studies, CCK-B antagonists have been shown to block the anxiogenic effects of CCK-B agonists. nih.gov For example, the CCK-B antagonist L-365,260 has been demonstrated to reverse the anxiogenic and autonomic effects of pentagastrin in normal volunteers. nih.gov Research suggests that an imbalance between the activity of CCK-1 (anxiolytic) and CCK-2 (anxiogenic) receptors could contribute to anxiety, fear, and panic attacks. cambridge.org While CCK-B antagonists show promise in blocking experimentally induced anxiety, their efficacy as standalone anxiolytics in broader anxiety models is still under investigation. nih.govcambridge.org
Schizophrenia and Psychosis Research
The involvement of the CCK system in schizophrenia and psychosis has been an area of research, although the findings have been complex and at times contradictory. nih.gov A prominent biochemical alteration observed in schizophrenia is a reduction of CCK levels in the cerebral cortex, which may be related to the loss of cortical neurons. nih.gov This has led to the hypothesis that treatments aimed at increasing, rather than blocking, brain CCK activity might be more beneficial for the symptoms of schizophrenia. nih.gov
Animal studies using various models have suggested that both CCK agonists and antagonists could have potential antipsychotic activity. nih.gov However, human studies investigating the effects of CCK agonists and antagonists in patients with schizophrenia have not demonstrated a clear improvement in symptoms. nih.gov The complex interplay of the CCK system with other neurotransmitter systems, such as dopamine (B1211576), which is a key target in current antipsychotic medications, likely contributes to these inconclusive findings. Further research is needed to clarify the precise role of CCK and its receptors in the pathophysiology of schizophrenia and to determine if targeting this system could offer therapeutic benefits.
Analgesia and Adjunctive Pain Management
The peptide cholecystokinin (CCK) has been identified as having an anti-opioid effect in the central nervous system. tandfonline.comnih.govtandfonline.com Its levels are known to increase following the administration of exogenous opioids and in response to neural injury. tandfonline.comnih.govtandfonline.com This increase in CCK can counteract the analgesic effects of opioids, contributing to the development of tolerance. tandfonline.comnih.govtandfonline.com
This has led to the investigation of CCK antagonists as a means to enhance opioid-derived analgesia and prevent or reverse analgesic tolerance. tandfonline.comnih.govtandfonline.com By blocking the anti-opioid actions of CCK, these antagonists can potentiate the pain-relieving effects of opioids. nih.gov The CCK antagonist proglumide, for instance, has shown pro-analgesic effects in human studies across acute, chronic, and experimental pain models. tandfonline.com There is also evidence to suggest that CCK antagonists may be beneficial in improving anxiety associated with pain. mdpi.com The co-administration of a CCK antagonist with an opioid could therefore be a valuable strategy in pain management, potentially allowing for lower doses of opioids and reducing the development of tolerance. nih.gov
Challenges and Outcomes in Translational Research
Translational research on gastrin/CCK antagonists has encountered significant hurdles, moving from promising preclinical data to more complex outcomes in human studies. The journey has been marked by challenges in drug properties and therapeutic strategies, leading to a nuanced understanding of their potential clinical utility.
A primary challenge in the clinical development of gastrin/CCK antagonists has been their disappointing performance in human trials, often linked to poor oral bioavailability. tandfonline.comresearchgate.net Despite strong preclinical evidence for their roles in mediating processes like gastric acid secretion and cell growth, early compounds failed to deliver the anticipated therapeutic impact. tandfonline.com For instance, initial clinical candidates showed limited efficacy due to physicochemical limitations, such as poor solubility, which hampered their absorption and systemic availability when administered orally. tandfonline.comresearchgate.net The results from early clinical trials with compounds like L-365,260 and CR-2194 in healthy volunteers to assess their effect on pentagastrin-stimulated gastric acid secretion were considered disappointing, and none of the first-generation antagonists were ultimately marketed for clinical use. researchgate.net This has necessitated the development of new structural types of antagonists to overcome these pharmacokinetic obstacles. tandfonline.comresearchgate.net
Growing evidence from extensive research suggests that monotherapy with CCK2 receptor antagonists is unlikely to be an effective strategy for treating conditions like pancreatic cancer. nih.gov While gastrin and its receptors are implicated in the growth of various human tumors, the complexity of cancer biology often requires a multi-faceted therapeutic approach. nih.gov The initial failure of a clinical trial using a CCK receptor antagonist in advanced pancreatic cancer patients highlighted these limitations; however, it is crucial to note that the compound used, MK-329, was a selective CCK-A receptor antagonist, whereas the CCK-B (CCK2) receptor is the primary mediator of cancer growth in human pancreatic cancer. ijbs.com Nevertheless, the prevailing view is that more specific and potent CCK2 receptor antagonists would likely be more beneficial when used in combination with other agents, such as those that block gastrin secretion or other chemotherapeutic drugs, rather than as a standalone treatment. nih.govfrontiersin.org
Despite earlier setbacks, several specific gastrin/CCK antagonist compounds have progressed through various phases of clinical investigation, particularly for oncological indications.
Proglumide: This compound has been repurposed and is being actively investigated for its anti-fibrotic and anti-inflammatory properties in cancer therapy. It is the subject of Phase I and Phase I/II clinical trials, primarily for metastatic pancreatic cancer. cancer.govtrialscreen.org These trials are designed to determine safety, tolerability, and the maximum tolerated dose when used in combination with standard-of-care chemotherapy regimens like gemcitabine and nab-paclitaxel. cancer.govcenterwatch.comnpcf.us The rationale is that by decreasing the fibrosis of the tumor microenvironment, proglumide may enhance the delivery and efficacy of concurrent chemotherapy. cancer.gov A Phase 2 study with an open-label lead-in is estimated to be completed in 2027. npcf.us
Z-360 (Lintitript): This CCK2/gastrin receptor antagonist has been evaluated in a Phase Ib/IIa randomized trial for patients with advanced pancreatic cancer. nih.gov The study assessed the safety and efficacy of Z-360 in combination with gemcitabine. nih.gov The combination was found to be safe and well-tolerated, and the study concluded that a Phase III trial was warranted to determine if the combination of Z-360 and gemcitabine is superior to gemcitabine alone. nih.gov
Netazepide (YF476): Netazepide is a potent and selective gastrin receptor antagonist that has been studied in Phase II trials for conditions driven by hypergastrinemia. nih.gov One trial investigated its efficacy in treating type 1 gastric carcinoids, where it led to tumor regression and normalization of the tumor marker chromogranin A. nih.gov Another Phase II trial evaluated netazepide in patients with Zollinger-Ellison syndrome who have or are at risk of developing type II gastric carcinoids. centerwatch.com A randomized, double-blind, placebo-controlled Phase 2 trial also assessed its effects in patients with Barrett's Esophagus, though it did not reduce the primary endpoint of cellular proliferation. nih.govaacrjournals.org
Gastrazole (JB95008): This selective gastrin receptor antagonist was the subject of two randomized, blinded trials in patients with inoperable pancreatic carcinoma. nih.gov The first trial (Trial A) compared gastrazole to a placebo and found a statistically significant improvement in survival for the gastrazole group (median 7.9 months vs. 4.5 months). nih.gov The second trial (Trial B) compared gastrazole to protracted venous infusion of fluorouracil (5-FU). nih.gov
The table below summarizes the clinical trial status for these selected compounds.
Clinical Trial Status of Select this compound Compounds| Compound | Indication(s) | Phase of Development | Key Findings/Status |
|---|---|---|---|
| Proglumide | Metastatic Pancreatic Cancer, Nonalcoholic Steatohepatitis (NASH) | Phase I, Phase I/II | Ongoing trials to evaluate safety and efficacy in combination with chemotherapy; aims to reduce tumor fibrosis. cancer.govnpcf.us |
| Z-360 (Lintitript) | Advanced Pancreatic Cancer | Phase Ib/IIa Completed | Combination with gemcitabine was safe and well-tolerated; Phase III trial recommended. nih.gov |
| Netazepide (YF476) | Gastric Carcinoids (Type 1 & 2), Barrett's Esophagus | Phase II | Showed tumor regression in Type 1 gastric carcinoids; did not meet primary endpoint for proliferation in Barrett's Esophagus. nih.govcenterwatch.comnih.gov |
| Gastrazole (JB95008) | Advanced Pancreatic Cancer | Randomized Controlled Trials | Showed significant survival benefit compared to placebo in one trial. nih.gov |
Research Methodologies and Experimental Models
In Vitro Experimental Systems
In vitro experimental systems provide a controlled environment to study the direct interactions of Gastrin/CCK antagonist 1 with its molecular targets and its effects on specific cell types and tissues.
Receptor binding assays are fundamental in characterizing the affinity and selectivity of this compound for its target receptors, primarily the cholecystokinin (B1591339) (CCK) receptors. Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled form of a ligand that is known to bind to the receptor of interest is used. The ability of this compound to displace this radioligand from the receptor is then measured, providing a quantitative assessment of its binding affinity.
For instance, studies have utilized radiolabeled CCK receptor antagonists to determine the binding characteristics of these compounds in various tissues. Competition experiments can reveal the relative affinity of different antagonists for specific receptor subtypes. For example, the CCK-B/gastrin receptor antagonist L-365,260 has been used in radioligand binding assays to characterize receptor sites in the cerebral cortex of mice and rats. Similarly, the antagonist devazepide has been shown to be a potent and orally active CCK1 (CCK-A) receptor antagonist.
| Assay Type | Key Findings |
| Radioligand Binding | Characterizes the affinity and selectivity of antagonists for CCK receptor subtypes. |
| Competition Assays | Determines the relative binding affinities of different compounds for the same receptor. |
Cell culture models offer a valuable tool for investigating the cellular and molecular effects of this compound in a controlled setting.
Pancreatic Cancer Cell Lines: Gastrin and CCK have been implicated in the growth of pancreatic cancer. nih.govijbs.com Studies using human pancreatic cancer cell lines have been instrumental in understanding the role of CCK receptors in tumor proliferation. Research has shown that gastrin can stimulate the growth of these cancer cells, and this effect can be inhibited by CCK receptor antagonists. ijbs.com For example, the CCK-B receptor has been identified as a key mediator of these growth effects. The use of specific antagonists in these cell lines helps to elucidate the signaling pathways involved in gastrin-mediated cancer growth.
Glioblastoma Cell Lines: The potential role of gastrin and its antagonists in the regulation of astrocytic tumor growth has also been explored. nih.govnih.gov In vitro studies using human glioblastoma cell lines, such as U87 and U373, have shown that gastrin can influence cell motility and growth dynamics. nih.gov While research in this area is ongoing, the use of gastrin and CCK antagonists in these cell lines suggests a potential for these compounds in the context of glioblastoma. nih.gov
Parietal Cells: Parietal cells in the stomach are responsible for secreting hydrochloric acid, a process regulated by gastrin. nih.govoup.comphysiology.orgresearchgate.net Isolated parietal cells or gastric glands provide a model to study the direct effects of this compound on acid secretion. Gastrin stimulates acid secretion by binding to CCK2 receptors on these cells. nih.govoup.com Antagonists of this receptor are expected to inhibit gastrin-stimulated acid secretion. Studies on isolated parietal cells help to confirm the direct action of these antagonists on the acid-secreting machinery, independent of other systemic factors. nih.gov
| Cell Line/Model | Key Findings |
| Pancreatic Cancer Cells | Gastrin/CCK antagonists can inhibit the growth-promoting effects of gastrin. |
| Glioblastoma Cell Lines | Gastrin antagonists may influence cell motility and growth. nih.govnih.gov |
| Parietal Cells | Antagonists can block gastrin-stimulated acid secretion. nih.gov |
Isolated tissue preparations allow for the study of the physiological effects of this compound in a more complex, organ-level system while still maintaining a controlled ex vivo environment.
Isolated Perfused Colon: The isolated perfused rat colon is a useful model for investigating colonic motility and endocrine function. jnmjournal.org Studies have shown that CCK can increase colonic motility, an effect that can be blocked by CCK1 receptor antagonists. jnmjournal.orgjnmjournal.org This preparation allows researchers to measure changes in intraluminal pressure and hormone secretion in response to the antagonist, providing insights into its effects on colonic function.
Gastric Mucosa: Preparations of isolated gastric mucosa are used to study the effects of compounds on gastric secretion and mucosal function. These models can be used to assess the impact of this compound on acid secretion from parietal cells within the context of the mucosal tissue.
In Vivo Animal Models
In vivo animal models are essential for understanding the systemic effects of this compound, including its influence on complex physiological processes and its potential therapeutic efficacy in disease models.
Rodents, particularly rats and mice, are widely used to study the effects of this compound on gastrointestinal physiology and in models of gastrointestinal diseases.
Gastrointestinal Motility: Studies in rats have used Gastrin/CCK antagonists to investigate their role in regulating gastrointestinal transit. For example, the CCK antagonist devazepide has been shown to influence gastrointestinal transit under conditions where it is delayed by ileal lipid infusion. nih.gov These studies often measure parameters such as gastric emptying and small bowel transit time. nih.gov
Disease Models: Mouse models are employed to study the effects of these antagonists in various disease states. For instance, the impact of devazepide on cholesterol cholelithogenesis (gallstone formation) has been investigated in mice fed a lithogenic diet. nih.gov Such studies can reveal potential therapeutic applications as well as off-target effects of the compound.
| Animal Model | Research Focus | Key Findings with Antagonist 1 |
| Rats | Gastrointestinal Motility | Influences transit time, particularly in response to lipid infusion. nih.gov |
| Mice | Cholesterol Gallstone Formation | Can increase susceptibility to gallstone formation by affecting gallbladder emptying and cholesterol metabolism. nih.gov |
Large animal models, such as dogs and pigs, offer physiological systems that are more comparable to humans, making them valuable for preclinical studies of secretory and motility functions.
Dogs: Dogs have been used to study the effects of CCK antagonists on gastric emptying and pancreatic secretion. nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, the effect of the antagonist MK-329 on gastric emptying has been a subject of investigation, although results have sometimes been discrepant compared to other antagonists. nih.gov These models allow for the assessment of how the antagonist affects the coordination of gastric and intestinal motility in a more complex physiological setting.
Pigs: The pig is another large animal model used for gastrointestinal research due to similarities in its digestive physiology to humans. Studies in pigs can provide valuable data on the effects of this compound on intestinal motility and exocrine pancreatic secretion. While specific studies with this compound in pigs are less commonly reported, the model is suitable for investigating the compound's influence on digestive processes.
Genetically Engineered and Immunocompetent Animal Models for Cancer Research
The study of gastrin/CCK antagonists in oncology has been significantly advanced by the use of sophisticated animal models that replicate human cancers. Genetically engineered mouse models (GEMMs) are pivotal in this research, as they can be designed to mimic the specific genetic mutations found in human tumors. aacrjournals.org For instance, transgenic mice with the KRASG12D mutation, which spontaneously develop pancreatic cancer through a sequence of pancreatic intraepithelial neoplasias (PanINs), have been instrumental. aacrjournals.orgijbs.com In one study using this model, the administration of the nonselective CCK receptor antagonist proglumide (B1679172) in the drinking water successfully arrested the progression of PanINs and reversed fibrosis. ijbs.com Similarly, research on cell lines derived from KPC mice (which also carry the KrasG12D mutation) showed that these cells express the cholecystokinin-B (CCK-B) receptor, characteristic of human pancreatic cancers. aacrjournals.org
Immunocompetent models, which possess a complete and functional immune system, are crucial for evaluating therapies that may interact with the tumor microenvironment. aacrjournals.org The mT3-2D murine tumor, which recapitulates human pancreatic ductal adenocarcinoma by featuring a mutant KRASG12D and developing a dense fibrotic stroma, is one such model. mdpi.com In studies using this immunocompetent model, the CCK receptor antagonist proglumide demonstrated significant therapeutic effects. mdpi.com Proglumide monotherapy slowed tumor growth at a rate comparable to the chemotherapy agent gemcitabine. mdpi.com Furthermore, it altered the tumor microenvironment by increasing the presence of intratumoral CD8+ T-cells and decreasing fibrosis. mdpi.com When used in syngeneic C57BL/6 mice, proglumide treatment not only inhibited tumor growth but also prolonged the survival of the mice. aacrjournals.orgmdpi.com
Other models, such as nude mice (which are immunodeficient), have also been used to establish the direct effects of gastrin signaling on tumor growth. In one such study, gastric cancer cells overexpressing gastrin were inoculated into nude mice, resulting in significantly faster tumor formation. nih.gov This growth-promoting effect was inhibited by blocking the gastrin/CCK-B receptor signal with the antagonist proglumide. nih.gov Additionally, gene knockout models, such as mice lacking CCK receptors, have been used to study the broader physiological impacts, revealing a functional shift from gastrin-CCK pathways to neuronal pathways in the control of gastric acid secretion. nih.gov
Human Clinical Research Designs
Randomized controlled trials (RCTs) represent a critical phase in evaluating the potential of gastrin/CCK antagonists as therapeutic agents in humans. One notable study was a randomized, double-blind, placebo-controlled trial investigating the gastrin/CCK2 receptor antagonist netazepide (also known as YF476) in patients with non-dysplastic Barrett's Esophagus (BE). nih.gov BE is a precancerous condition, and given that hypergastrinemia has been associated with a higher risk of dysplasia and adenocarcinoma, it was hypothesized that a gastrin antagonist could serve as an effective chemopreventive agent. nih.gov
The primary goal of this trial was to determine if netazepide could reduce markers associated with neoplasia. nih.gov Subjects were treated for a period of 12 weeks. researchgate.net The main efficacy endpoint was the change in cellular proliferation within the Barrett's esophagus epithelium. nih.govresearchgate.net However, the trial did not meet its primary endpoint, as there was no statistically significant difference in the mean change in cellular proliferation between the group receiving netazepide and the group receiving a placebo. nih.gov In terms of safety assessment, the trial concluded that netazepide was safe and well-tolerated by the participants, with no serious adverse events reported to be related to the study drug. nih.govresearchgate.net
In clinical studies of gastrin/CCK antagonists, biomarker analysis is essential for understanding the biological effects of the drug, even when primary clinical endpoints are not met. In the RCT of netazepide in Barrett's Esophagus patients, the primary biomarker was the cellular proliferation marker Ki67. nih.govresearchgate.net The change in the number of Ki67-positive cells per square millimeter was quantified, but no significant difference was observed between the treatment arms (netazepide: +35.6 Ki67+ cells/mm²; placebo: +307.8 Ki67+ cells/mm²). researchgate.net Researchers noted that this particular marker may have been too insensitive to detect more subtle biological effects of gastrin/CCK2 receptor antagonism. nih.gov
As a secondary analysis, the trial incorporated exploratory gene expression profiling using RNA-sequencing to assess changes at the molecular level. nih.gov This analysis revealed that treatment with netazepide did induce notable changes in gene expression. Specifically, it led to an increased expression of genes associated with a gastric phenotype, such as TFF2 and MUC5B, as well as certain cancer-associated markers like REG3A, PAX9, and MUC1. nih.govresearchgate.net Conversely, the treatment resulted in a decreased expression of markers associated with an intestinal phenotype, including MUC2, FABP1, FABP2, and CDX1. nih.govresearchgate.net These findings suggest that while netazepide did not impact cellular proliferation in this context, it did exert biological activity that may promote gastric differentiation over intestinal differentiation. nih.gov
Table of Mentioned Compounds
Future Research Directions and Unanswered Questions
Development of Next-Generation Gastrin/CCK Antagonist 1 Analogues with Improved Pharmacological Profiles
The initial development of gastrin/CCK antagonists began with peptide-based compounds derived from the structure of CCK itself. However, the search has since shifted towards non-peptide antagonists to achieve better pharmacokinetic profiles. researchgate.net This evolution has produced a diverse array of potent and selective antagonists. Future research is focused on creating next-generation analogues that overcome the limitations of earlier compounds, aiming for enhanced oral bioavailability, longer half-life, and improved tissue penetration, particularly into the central nervous system.
The development of new chemical entities continues across various structural classes. nih.gov Many of these newer compounds exhibit high selectivity, with some demonstrating more than 10,000-fold greater affinity for the CCK2 (or CCKB) receptor over the CCK1 (or CCKA) receptor. nih.gov The goal is to fine-tune the structure-activity relationship to optimize both potency and drug-like properties, leading to candidates with a higher probability of success in clinical trials.
Table 1: Examples of Non-Peptide Gastrin/CCK Antagonists
| Class | Compound Examples |
|---|---|
| Ureido-acetamide Analogues | RP 69758, RP 72540, RP 73870 |
| Benzodiazepine (B76468) Analogues | L-368,935, L-740,093, YM022 |
| Pyrazolidimine Analogues | LY 262,691 |
| Glutamic Acid Analogues | CR2194 |
| Other Novel Antagonists | YF476, JB93182, AG-041R |
Elucidation of Specific Receptor Subtype Contributions in Complex Pathophysiological States
The biological effects of gastrin and CCK are mediated by two distinct G protein-coupled receptor subtypes: CCK1R and CCK2R (also known as the gastrin receptor). researchgate.netnih.gov These receptors have different affinities for their ligands; CCK1R shows high affinity for sulfated CCK, whereas CCK2R binds both gastrin and CCK with high affinity. nih.govnih.gov A critical area of ongoing research is to precisely define the contribution of each receptor subtype in various diseases.
For instance, CCK1R antagonists are being investigated for gastrointestinal motility disorders like irritable bowel syndrome and functional dyspepsia, as well as for pancreatitis. nih.gov In contrast, CCK2R antagonists are considered for conditions involving gastric acid hypersecretion, such as peptic ulcer disease, and for anxiety disorders. researchgate.netnih.gov However, the interplay between these receptors can be complex. In studies on acid secretion, the CCK1R antagonist devazepide unexpectedly increased CCK-stimulated acid secretion, while the CCK2R antagonist L-365,260 blocked pentagastrin-stimulated secretion. capes.gov.br Further research is needed to unravel these intricate interactions in different physiological and pathological contexts to select the most appropriate therapeutic targets.
Table 2: Differentiating CCK Receptor Subtypes
| Feature | CCK1 Receptor (CCK1R / CCKA) | CCK2 Receptor (CCK2R / CCKB) |
|---|---|---|
| Primary Ligand Affinity | High affinity for sulfated CCK | High affinity for both gastrin and CCK |
| Key Physiological Roles | Pancreatic secretion, gallbladder contraction, satiety | Gastric acid secretion, mucosal growth |
| Potential Therapeutic Targets | Motility disorders (IBS, dyspepsia), pancreatitis | Peptic ulcer disease, anxiety, certain cancers |
Investigation of Combination Therapeutic Strategies with this compound
Monotherapy with gastrin/CCK antagonists has shown limitations in some clinical scenarios, prompting research into combination strategies to enhance therapeutic efficacy. nih.gov One promising avenue is the potentiation of opioid analgesia. By blocking CCK, which can act as an anti-opioid peptide, CCK receptor antagonists may improve pain management and reduce the required dose of opioids. nih.gov
In oncology, combining CCK antagonists with other targeted therapies is a key area of interest. Research has shown that the CCK antagonist CI-988 acts synergistically with the EGFR inhibitor gefitinib to inhibit the proliferation of lung carcinoid cells. ijbs.com This suggests that blocking the gastrin/CCK2R pathway could overcome resistance to other cancer treatments, offering a new approach for gastrin-dependent tumors. ijbs.com
Addressing Bioavailability and Pharmacokinetic Challenges for Enhanced Clinical Translation
A significant hurdle in the clinical development of gastrin/CCK antagonists has been achieving optimal pharmacokinetic properties, particularly oral bioavailability. researchgate.net Many early-generation compounds were limited by poor absorption, rapid metabolism, or unfavorable distribution, which hindered their translation from promising preclinical models to successful clinical use.
The development of non-peptide antagonists with improved stability and absorption characteristics represents a major step forward. researchgate.net Ongoing research focuses on optimizing lead compounds to enhance their drug-like properties. The successful development of orally active antagonists with favorable pharmacokinetic profiles is essential for their viability as treatments for chronic conditions that require long-term administration. nih.gov
Comprehensive Understanding of Long-Term Effects and Safety Profiles in Chronic Conditions
For gastrin/CCK antagonists to be used in chronic diseases, a thorough understanding of their long-term safety is paramount. A significant concern, particularly with selective CCK1R antagonists, is the potential for gallbladder dysfunction. nih.gov These antagonists can markedly inhibit gallbladder contraction, which led to the formation of gallstones in animal studies. nih.gov
More recent clinical trials with less selective antagonists like proglumide (B1679172) in patients with chronic pancreatitis have shown a generally favorable safety profile, though some gastrointestinal side effects like nausea and diarrhea were noted. mdpi.com Future long-term studies must carefully monitor for potential adverse effects, including impacts on gallbladder health and the trophic effects of gastrin on the gastrointestinal mucosa, especially with potent and highly selective CCK2R antagonists. nih.gov
Exploration of Novel Disease Indications Beyond Established Gastrointestinal and CNS Targets
While gastrointestinal and central nervous system disorders have been the primary focus, the role of the gastrin/CCK system in other pathologies is an exciting frontier for research. A particularly active area is oncology, as gastrin is known to stimulate the growth of various gastrointestinal cancers, including pancreatic and colon cancers, through the CCK2R. ijbs.comnih.gov This has led to the investigation of CCK2R antagonists as potential anti-cancer agents. The antagonist netazepide (YF476), for example, has been studied in patients with type 1 gastric carcinoid tumors. ijbs.com
Furthermore, the overexpression of CCK receptors on certain tumors opens the door for diagnostic and therapeutic applications. Radiolabeled CCK/gastrin analogues could be used for imaging tumors, while receptor-targeted cytotoxic agents could deliver treatment directly to cancer cells. nih.gov Another potential application lies in managing hypergastrinemic states that can result from long-term use of proton pump inhibitors (PPIs). nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
